4-Azaspiro[2.5]octane-7-carbonitrile
Description
4-Azaspiro[2.5]octane-7-carbonitrile is a spirocyclic compound characterized by a fused bicyclic structure containing a nitrogen atom (azaspiro) and a nitrile (-CN) functional group at the 7-position. Its unique spiro architecture imparts conformational rigidity, making it valuable in medicinal chemistry for designing bioactive molecules, particularly as a scaffold for targeting enzymes or receptors requiring precise spatial orientation . The nitrile group enhances its utility in drug discovery, as nitriles are common pharmacophores in kinase inhibitors and covalent therapeutics.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-azaspiro[2.5]octane-7-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-7-1-4-10-8(5-7)2-3-8/h7,10H,1-5H2 |
InChI Key |
GHYOJHFTYRTXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CC2)CC1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.5]octane-7-carbonitrile can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 4-Azaspiro[2.5]octane-7-carbonitrile may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.5]octane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Azaspiro[2.5]octane-7-carbonitrile include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of 4-Azaspiro[2.5]octane-7-carbonitrile depend on the specific reaction conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic amines.
Scientific Research Applications
4-Azaspiro[2.5]octane-7-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.5]octane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity : The nitrile group in 4-Azaspiro[2.5]octane-7-carbonitrile distinguishes it from ketone-bearing analogs like Spiro[2.5]octan-6-one, which are more reactive toward nucleophilic additions. Nitriles, however, offer stability under physiological conditions and are often utilized in covalent drug design .
Synthesis and Availability : High-purity spirocyclic ketones (e.g., 99.7% purity for Spiro[2.5]octan-6-one) are commercially available in gram quantities, suggesting robust synthetic routes. In contrast, nitrile-containing spiro compounds may require specialized nitrosation or cyanation steps, complicating scalability .
Medicinal Chemistry
- 4-Azaspiro[2.5]octane-7-carbonitrile : Its rigid spiro framework is advantageous in designing protease inhibitors, where conformational restraint improves selectivity. The nitrile group can act as a reversible covalent warhead, as seen in FDA-approved drugs like saxagliptin .
- 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile: This compound’s planar isoquinoline core contrasts with the non-planar spiro system, favoring interactions with flat binding pockets in kinases like EGFR .
Biological Activity
4-Azaspiro[2.5]octane-7-carbonitrile is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This compound's unique structural characteristics contribute to its interactions with various biological targets, leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Azaspiro[2.5]octane-7-carbonitrile is . Its structure features a spiro junction between two saturated rings, which includes a nitrogen atom, imparting rigidity and three-dimensional properties essential for drug design.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 113.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that 4-Azaspiro[2.5]octane-7-carbonitrile exhibits significant antitumor properties . In vitro studies have shown that derivatives of this compound have cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.18 |
| Compound B | MDA-MB-231 | 0.08 |
| Compound C | HeLa (Cervical) | 0.14 |
These findings suggest that structural modifications can enhance the biological activity of the parent compound.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential , particularly against resistant strains of bacteria. Its mechanism appears to involve disruption of bacterial membranes, enhancing selectivity against pathogens such as Mycobacterium tuberculosis.
4-Azaspiro[2.5]octane-7-carbonitrile functions primarily as an electrophilic aminating agent , selectively reacting with nucleophiles including nitrogen, sulfur, carbon, and oxygen-containing compounds. This selectivity allows it to facilitate various biochemical reactions influencing cellular pathways.
Comparative Analysis with Similar Compounds
When compared to other spirocyclic compounds known for their biological activity, 4-Azaspiro[2.5]octane-7-carbonitrile shows unique characteristics:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Spirocyclic | Antitumor |
| 2-Azaspiro[3.4]octane | Spirocyclic | Antimicrobial |
The specific spirocyclic structure of 4-Azaspiro[2.5]octane-7-carbonitrile may enhance its therapeutic potential compared to similar compounds.
Study on Antitumor Activity
In a recent study examining the antitumor efficacy of derivatives, researchers tested several compounds derived from 4-Azaspiro[2.5]octane-7-carbonitrile against various cancer cell lines. The results demonstrated that certain modifications led to enhanced potency, particularly in breast and lung cancer models.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The findings indicated that the spirocyclic structure significantly improved membrane permeability, leading to increased efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
